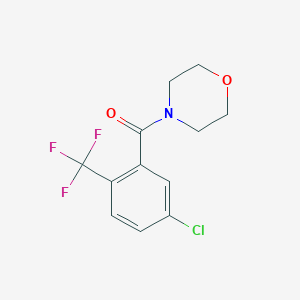

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone

Description

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone is a fluorinated aromatic ketone featuring a morpholine moiety. Its molecular formula is C₁₃H₁₃ClF₃NO₂ (calculated based on substituents), with a molecular weight of 313.70 g/mol. The compound combines a 5-chloro-2-(trifluoromethyl)phenyl group attached to a morpholino-carbonyl scaffold, conferring unique electronic and steric properties due to the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents .

It is cataloged under CAS No. 2413441-23-1 and was previously available through CymitQuimica as a high-purity fluorinated compound, though it is now listed as discontinued .

Properties

IUPAC Name |

[5-chloro-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3NO2/c13-8-1-2-10(12(14,15)16)9(7-8)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWCXYXAKAQFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone typically involves the reaction of 5-chloro-2-(trifluoromethyl)benzoyl chloride with morpholine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone is used in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : Bulkier substituents (e.g., hexyl, cyclopropane) increase steric hindrance, which may reduce reactivity but improve target selectivity in drug design .

- Functional Group Utility: The nitro group in (2-Fluoro-3-nitrophenyl)(morpholino)methanone serves as a versatile intermediate for generating amines via reduction, a strategy less applicable to the chloro-CF₃ analog .

Key Observations :

- Cross-Coupling Strategies : The hexyl-substituted analog employs Fe(acac)₃ catalysis for C–C bond formation, a method adaptable to the target compound if reactive aryl halides are available .

- Acylation Efficiency: Direct acylation (e.g., with benzoyl chlorides) is a common high-yield route for morpholino ketones, as seen in .

Biological Activity

(5-Chloro-2-(trifluoromethyl)phenyl)(morpholino)methanone, a compound with the CAS number 2413441-23-1, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chloro group and a trifluoromethyl group on a phenyl ring, combined with a morpholino moiety. This unique combination enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Cytotoxicity : Initial findings indicate that it may possess cytotoxic properties against specific cancer cell lines.

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. This interaction could modulate signaling pathways relevant to inflammation and cell proliferation. The presence of the trifluoromethyl group is believed to enhance binding affinity due to increased lipophilicity and electronic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | Exhibits IC50 values in cancer cell lines |

Case Studies

- Antimicrobial Study : A study conducted on the compound's effect against Staphylococcus aureus showed promising results, indicating a significant reduction in bacterial growth at concentrations above 10 µg/mL. This suggests potential for development as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro tests on human glioblastoma cell lines revealed an IC50 value of approximately 15 µM, indicating moderate cytotoxic activity. Further studies are needed to explore its selectivity and mechanism of action in cancer cells.

- Inflammatory Response Modulation : A recent investigation into its anti-inflammatory properties found that the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, highlighting its potential role in managing inflammatory diseases.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity for biological testing. Various synthetic routes have been explored, including the use of palladium-catalyzed reactions which have shown promise in enhancing product formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.